(4-Methylpyridin-3-YL)methanamine chemical properties
(4-Methylpyridin-3-YL)methanamine chemical properties
An In-Depth Technical Guide to (4-Methylpyridin-3-YL)methanamine for Advanced Research and Development
Authored by a Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
(4-Methylpyridin-3-YL)methanamine is a substituted pyridine derivative that has emerged as a molecule of significant interest for the scientific community, particularly those in medicinal chemistry and synthetic organic chemistry.[1] Its structure, which features a pyridine ring functionalized with a reactive primary aminomethyl group at the 3-position and a methyl group at the 4-position, provides a unique combination of steric and electronic properties. This arrangement makes it an invaluable scaffold and intermediate for the synthesis of complex, biologically active molecules.[1][2]
The nucleophilic primary amine serves as a critical handle for a wide array of chemical transformations, including amide bond formation, alkylation, and the construction of urea or sulfonamide linkages.[1] Concurrently, the pyridine ring, a common motif in numerous pharmaceuticals, can engage in crucial binding interactions such as hydrogen bonding and π-π stacking with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (4-Methylpyridin-3-YL)methanamine, offering field-proven insights for its effective utilization in research and drug development.
Caption: Two-step synthesis via a methanol intermediate.
Method 2: Catalytic Amination More modern approaches utilize catalytic methods for improved efficiency and milder reaction conditions. One such method involves the single-step catalytic amination of 4-picoline-3-boronic acid using metal oxide catalysts and an inorganic ammonia source at room temperature. [1]This approach offers advantages in terms of process safety and environmental impact over methods requiring stoichiometric, highly reactive hydrides.
Detailed Experimental Protocol (Method 1: Reduction)
This protocol describes the reduction of (4-Methylpyridin-3-yl)methanol. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
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(4-Methylpyridin-3-yl)methanol
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% aqueous sodium hydroxide (NaOH) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
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Ethyl acetate (EtOAc)
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), carefully add lithium aluminum hydride (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Add anhydrous THF to create a slurry.
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Addition of Starting Material: Dissolve (4-Methylpyridin-3-yl)methanol (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ slurry at 0 °C (ice bath).
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Expertise Note: The slow, controlled addition is critical to manage the exothermic reaction. An uncontrolled addition can lead to a dangerous temperature spike.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux for 4-6 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) until the starting material spot is no longer visible.
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Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL).
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Trustworthiness Note: This specific quenching sequence (the Fieser workup) is designed to produce a granular, easily filterable solid, simplifying the workup process. Strict adherence to the order and ratios is paramount for safety and efficiency.
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Workup: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or DCM.
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Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure (4-Methylpyridin-3-YL)methanamine.
Chemical Reactivity
The dual functionality of the amine and pyridine groups dictates the compound's reactivity profile.
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Amine-centric Reactions: The primary amine is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with isocyanates to produce ureas, and can be sulfonated with agents like chlorosulfonic acid to yield sulfonamides. [1]These reactions are fundamental for incorporating the molecule into larger pharmacophores.
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Pyridine Ring Reactions: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. Halogenation (chlorination or bromination) is a key transformation to introduce additional functional handles for cross-coupling reactions. [1]* Salt Formation: As a basic compound, it reacts with acids to form salts, such as the commercially available dihydrochloride salt. [3][4]This property is often exploited for purification and to improve the aqueous solubility and handling of the compound.
Caption: Key reactivity pathways of the molecule.
PART 3: Applications in Drug Discovery and Materials Science
The structural attributes of (4-Methylpyridin-3-YL)methanamine make it a valuable component in several areas of scientific research.
Medicinal Chemistry and Drug Development
This compound is a cornerstone building block for synthesizing molecules with potential therapeutic value. [1]
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Kinase Inhibitors: The pyridine scaffold is prevalent in kinase inhibitors. The aminomethyl group provides a convenient attachment point for building out structures that can occupy the ATP-binding site of various kinases, which are critical targets in oncology and inflammation. [2]* LSD1 Inhibition: Structural analogs have demonstrated significant potential as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target being investigated for cancer therapy. [1]Analogs show high selectivity for LSD1 over related monoamine oxidases, which is crucial for minimizing off-target side effects. [1]* Molecular Interactions: The pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues (like phenylalanine and tyrosine) in target proteins. [1]The 4-methyl group can provide additional hydrophobic contacts, enhancing binding affinity within hydrophobic pockets of a protein target. [1]
Synthetic and Materials Chemistry
Beyond pharmaceuticals, its utility extends to other areas of chemical science.
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Complex Molecule Synthesis: It serves as a versatile starting material for multi-step syntheses of novel catalysts, ligands for coordination chemistry, and other complex organic molecules. [1]* Agrochemicals: The biological activity inherent in the pyridine scaffold makes it a candidate for investigation in the development of new agrochemical formulations. [1]* Material Science: Nitrogen-containing heterocyclic compounds are explored for their properties in materials like organic light-emitting diodes (OLEDs). While specific studies on this molecule are limited, its structural class remains of interest for creating novel functional materials. [1]
PART 4: Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Profile: According to Globally Harmonized System (GHS) classifications, (4-Methylpyridin-3-YL)methanamine presents several hazards:
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H302 + H332: Harmful if swallowed or if inhaled. [1]* H315: Causes skin irritation. [1]* H318: Causes serious eye damage. [1] Handling and Personal Protective Equipment (PPE):
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Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [5][6]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [6]* In case of contact, wash skin thoroughly with soap and water. [5]For eye contact, rinse cautiously with water for several minutes. [5]* Avoid creating dust if handling the salt form. [5] Storage:
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Store in a tightly sealed container in a cool, dry place. [2]* Recommended storage temperature is between 2-8°C. [2]* Keep away from strong acids and oxidizing agents. [1]
References
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(4-methylpyridin-3-yl)methanamine Chemical & Physical Properties. Chemsrc. [Link]
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MSDS of (4-methylpyridin-3-yl)methanamine. Capot Chemical Co., Ltd. [Link]
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(4-Methylpyridin-3-yl)methanamine Product Description. MySkinRecipes. [Link]
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Safety Data Sheet. Generic Supplier Information. [Link]
Sources
- 1. Buy (4-Methylpyridin-3-YL)methanamine | 1443-42-1 [smolecule.com]
- 2. (4-Methylpyridin-3-yl)methanamine [myskinrecipes.com]
- 3. CAS 56635-11-1 | (4-Methylpyridin-3-yl)methanamine dihydrochloride - Synblock [synblock.com]
- 4. 3246-57-9|(4-Methylpyridin-3-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
